4-(3,7-Dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid
Description
This compound is a bile acid derivative characterized by a steroidal cyclopenta[a]phenanthrene core with hydroxyl, oxo, and methyl substituents at positions 3, 7, 12, 10, and 12. Its structural complexity arises from the fused tetracyclic ring system and stereochemical configurations, which influence solubility, metabolic stability, and pharmacological activity.
Properties
IUPAC Name |
4-(3,7-dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-19,22,25-26H,4-12H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHNUBCEFJLAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic acid can be achieved through the oxidation of ursodeoxycholic acid using sodium hypochlorite. The reaction is typically carried out at a controlled temperature of -15°C, with acetic acid used to adjust the pH and methanol as the solvent . The crude product is then converted to its barium salt, followed by recrystallization from methanol and water to obtain high-purity 3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same oxidation reaction, followed by purification steps to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydroxyl groups at positions 3 and 7 can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride can be used for reduction reactions.
Substitution Reagents: Various organic reagents can be used for substitution reactions at the hydroxyl positions.
Major Products Formed
Oxidation Products: Further oxidized bile acid derivatives.
Reduction Products: Reduced forms with hydroxyl groups replacing the keto group.
Substitution Products: Derivatives with substituted groups at the hydroxyl positions.
Scientific Research Applications
3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic acid involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It can modulate the activity of these receptors and enzymes, influencing bile acid synthesis and secretion . The compound’s molecular targets include bile acid transporters and nuclear receptors that regulate gene expression related to bile acid metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of modified bile acids and triterpenoids. Below is a comparative analysis with structurally related molecules:
Key Differences and Implications
Hydroxyl vs. Methoxy Groups (Target vs. ):
- The target’s 3,7-dihydroxy groups increase water solubility and hydrogen-bonding capacity compared to the methoxy-substituted analogue. This difference may enhance binding to hydrophilic targets like bacterial spores or enzymes .
Carboxylic Acid vs. Ester/Amide Side Chains (Target vs. Compounds 8, 5al): The pentanoic acid moiety in the target improves ionization at physiological pH, favoring interactions with charged residues in proteins. In contrast, methyl esters (Compound 8) or amides (Compound 5al) are more metabolically stable but less bioactive in aqueous environments .
Amino Substituents (Compound 5al): The 3-amino group in Compound 5al introduces basicity, enabling salt formation and altered pharmacokinetics. However, the target’s hydroxyl and oxo groups may confer stronger antioxidant or anti-inflammatory effects .
Steric Effects of Methyl Groups (Target vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
